EGTA acetoxymethyl ester
Overview
Description
EGTA acetoxymethyl ester (EGTA-AM) is an organic compound that finds extensive use in diverse scientific research applications . It is a derivative of ethylene glycol-bis (2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) and serves as a valuable tool in laboratory experiments . As EGTA AM enters cells, it is hydrolyzed by intracellular esterases to produce EGTA .
Synthesis Analysis
EGTA AM can be passively loaded into cells to generate intracellular EGTA . The synthesis of the desired AM ether products from dyes with commercially available bromomethyl acetate has been reported .Molecular Structure Analysis
The molecular formula of EGTA acetoxymethyl ester is C26H40N2O18 . Its molecular weight is 668.6 g/mol .Chemical Reactions Analysis
EGTA AM is hydrolyzed by intracellular esterases to produce EGTA .Physical And Chemical Properties Analysis
EGTA AM is a liquid or an oil at room temperature . Its molecular weight is 668.6 g/mol .Scientific Research Applications
1. Prostacyclin Release in Endothelial Cells
EGTA acetoxymethyl ester (AM) enhances the release of prostacyclin (PGI2) from endothelial cells stimulated by various agents. It also increases the mobilization of free arachidonic acid in response to ATP. This indicates potential applications in studying the pharmacological action of EGTA AM and its role in designing PGI2-stimulating drugs (Raspé et al., 1989).
2. Synthesis for Two-Photon Absorption Properties
EGTA has been used in synthesizing biologically active compounds with two-photon absorption (TPA) properties, crucial for chemists. This includes the creation of new calcium chelators with TPA properties in the near-infrared region, enhancing the potential for in vivo applications (Jakkampudi et al., 2016).
3. Modulation of EGF Receptor Affinity
EGTA acetoxymethyl ester has been used to study the modulation of epidermal growth factor (EGF) receptor affinity in cells. It plays a role in understanding how intracellular calcium and protein kinase C regulate EGF receptor affinity, crucial for cancer research and drug development (Fearn & King, 1985).
4. Eosinophil Function in Allergic Diseases
EGTA AM has been applied in research to study the function of eosinophils in allergic diseases. It helps in comparing the functions of eosinophils from different sources and understanding their role in diseases like asthma (Sedgwick et al., 1992).
5. Intracellular Ca2+ Chelation in Muscle Fibers
Studies have used EGTA AM as an intracellular Ca2+ chelator in muscle fibers. This research is significant for understanding the relationship between Ca2+ transients, muscle tension, and the relaxation mechanisms in skeletal muscles (Johnson et al., 1997).
6. Use in Brain Research and Imaging
EGTA acetoxymethyl ester derivatives are used in brain research for the investigation and imaging of free radical reactions. This has implications in studying brain function and diseases through methods like electron spin resonance imaging (Utsumi et al., 2002).
Future Directions
properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGTA acetoxymethyl ester | |
CAS RN |
99590-86-0 | |
Record name | Egta acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.